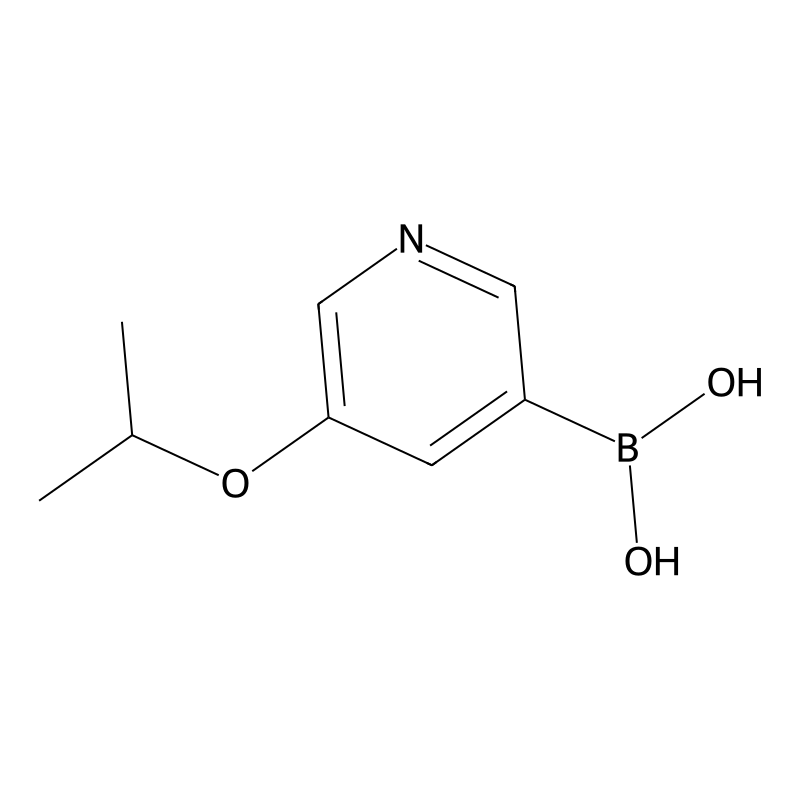

(5-Isopropoxypyridin-3-yl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling reactions are powerful tools in organic synthesis for constructing carbon-carbon bonds. (5-Isopropoxypyridin-3-yl)boronic acid acts as a versatile building block in these reactions. The boron atom readily couples with various organic halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds. This allows researchers to introduce the (5-isopropoxypyridin-3-yl) group into complex organic molecules with various functionalities [].

Here are some examples of scientific research applications of (5-Isopropoxypyridin-3-yl)boronic acid:

Development of new pharmaceuticals

Researchers can utilize (5-isopropoxypyridin-3-yl)boronic acid to synthesize novel drug candidates with potential therapeutic applications. By incorporating the (5-isopropoxypyridin-3-yl) group into the structure of a drug molecule, they can modulate its biological properties, such as target binding affinity or metabolic stability [].

Synthesis of functional materials

This boronic acid can be a building block for the design of novel functional materials with specific properties. For instance, researchers can introduce the (5-isopropoxypyridin-3-yl) group into organic semiconductors or light-emitting materials to tailor their electrical or optical properties [].

Exploration of new catalysts

The unique structure of (5-isopropoxypyridin-3-yl)boronic acid can be used to develop new and efficient catalysts for various chemical reactions. By attaching this group to a transition metal complex, researchers can create catalysts with enhanced activity and selectivity for specific transformations [].

(5-Isopropoxypyridin-3-yl)boronic acid is a boronic acid derivative characterized by the presence of an isopropoxy group attached to the pyridine ring at the 5-position and a boronic acid functional group at the 3-position. Its molecular formula is CHBNO, and it has gained attention due to its potential applications in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling aryl boronic acids with aryl halides in the presence of palladium catalysts .

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the reactivity of the pyridine ring .

- Condensation Reactions: It can react with diols or diamines to form cyclic boronate esters or amides .

- Cross-Coupling Reactions: It can participate in various cross-coupling reactions, such as Heck and Sonogashira reactions, under appropriate conditions .

The synthesis of (5-Isopropoxypyridin-3-yl)boronic acid can be achieved through several methods:

- Direct Boronation: Reaction of 5-isopropoxypyridine with boron reagents such as boron trifluoride or trialkylboranes can yield the desired boronic acid.

- Suzuki Coupling: Utilizing a pre-existing pyridine derivative, this method involves coupling with suitable aryl halides in the presence of palladium catalysts .

- Functional Group Transformation: Starting from a suitable precursor, functional group transformations can be employed to introduce the boronic acid functionality.

(5-Isopropoxypyridin-3-yl)boronic acid finds applications primarily in:

- Organic Synthesis: Its role as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

- Medicinal Chemistry: Potential use in developing pharmaceuticals targeting specific biological pathways.

- Material Science: As a precursor for functional materials and polymers.

Interaction studies involving (5-Isopropoxypyridin-3-yl)boronic acid focus on its reactivity with various substrates in synthetic chemistry. These studies often evaluate its efficiency in Suzuki-Miyaura coupling and other cross-coupling reactions, assessing factors such as yield and selectivity under varying conditions . Additionally, research may explore its interactions with biological targets, although detailed studies are still emerging.

Several compounds share structural similarities with (5-Isopropoxypyridin-3-yl)boronic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Methoxypyridin-3-yl)boronic acid | Methoxy group at position 4 | Higher electron density may influence reactivity |

| (6-Aminopyridin-3-yl)boronic acid | Amino group at position 6 | Potential for hydrogen bonding interactions |

| (5-Chloropyridin-3-yl)boronic acid | Chlorine substituent at position 5 | Increased electrophilicity due to chlorine atom |

| (4-Fluoropyridin-3-yl)boronic acid | Fluorine substituent at position 4 | Enhanced stability and reactivity in certain conditions |

These compounds exhibit unique properties that differentiate them from (5-Isopropoxypyridin-3-yl)boronic acid, particularly concerning their electronic characteristics and reactivity profiles in various

Traditional Boronation Approaches for Pyridine Ring Functionalization

Traditional boronation methodologies for pyridine ring systems rely predominantly on halogen-metal exchange reactions followed by electrophilic trapping with boron reagents [1] [2]. The classical approach involves treating halopyridine precursors with organolithium or organomagnesium reagents at low temperatures, typically ranging from negative seventy-eight degrees Celsius to negative ten degrees Celsius [3] [4]. For (5-Isopropoxypyridin-3-yl)boronic acid synthesis, the most commonly employed route begins with 5-isopropoxy-3-bromopyridine as the starting material [5] [6].

The fundamental mechanistic pathway proceeds through nucleophilic attack of the organometallic reagent on the carbon-halogen bond, generating a highly reactive organometallic intermediate [1] [7]. This intermediate subsequently undergoes electrophilic trapping with trialkyl borates, most commonly trimethyl borate or triisopropyl borate, under strictly anhydrous conditions [3] [2]. The reaction sequence typically requires extended reaction times of one to six hours at low temperatures to ensure complete conversion and minimize side reactions [3] [5].

| Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| n-Butyllithium | -78 | 1-2 | 65-75 |

| sec-Butyllithium | -78 | 1-3 | 60-70 |

| Isopropylmagnesium chloride | -20 to 0 | 2-4 | 55-65 |

| Methylmagnesium bromide | -10 to 0 | 3-6 | 50-60 |

The subsequent hydrolytic workup employs aqueous hydrochloric acid or ammonium chloride solutions to protonate the resulting boronate intermediate and liberate the desired boronic acid product [3] [2]. This traditional methodology, while reliable, suffers from several limitations including the requirement for rigorously anhydrous conditions, extended reaction times, and moderate yields due to competing side reactions such as homocoupling and protodeboronation [7] [8].

Temperature control represents a critical parameter in these transformations, as elevated temperatures promote undesired elimination reactions and reduce overall selectivity [4] [9]. The use of tetrahydrofuran as the primary solvent system provides optimal solubility for both organometallic reagents and pyridine substrates while maintaining chemical inertness under the reaction conditions [1] [3].

Catalytic Cross-Coupling Strategies for Precursor Modification

Palladium-catalyzed cross-coupling methodologies have emerged as powerful alternatives to traditional organometallic approaches for boronic acid synthesis [10] [11]. The Miyaura borylation reaction represents the most widely adopted catalytic strategy, employing bis(pinacolato)diboron as the boron source in conjunction with palladium catalysts and appropriate base systems [12] [13].

For (5-Isopropoxypyridin-3-yl)boronic acid synthesis, the catalytic approach typically begins with 5-isopropoxy-3-halopyridine substrates, where the halogen can be chlorine, bromine, or iodine [11] [13]. The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the boronic ester product [12] [14].

The choice of palladium catalyst significantly influences reaction efficiency and substrate scope [8] [15]. Tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride represent the most commonly employed catalyst systems, with the former providing superior reactivity for electron-deficient heteroaryl substrates [10] [11]. More recently, palladium-N-heterocyclic carbene complexes have demonstrated enhanced stability and broader functional group tolerance [8] [13].

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | KOAc | 1,4-Dioxane | 80-100 | 75-85 |

| PdCl₂(dppf) | K₃PO₄ | DMF | 60-80 | 70-80 |

| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 100-120 | 80-90 |

Base selection plays a crucial role in catalyst activation and product stability [10] [12]. Potassium acetate has emerged as the optimal base for most Miyaura borylation reactions due to its ability to activate the diboron reagent without promoting protodeboronation of the product [12] [14]. Alternative bases such as potassium carbonate and cesium carbonate can be employed but often result in reduced yields due to competing hydrolysis reactions [10] [11].

The reaction mechanism involves formation of a palladium-boryl intermediate through transmetalation, which subsequently undergoes reductive elimination with the aryl-palladium species to form the carbon-boron bond [12] [13]. This catalytic cycle operates under significantly milder conditions compared to traditional organometallic approaches, with reaction temperatures typically ranging from sixty to one hundred twenty degrees Celsius [11] [14].

Iridium-catalyzed carbon-hydrogen borylation represents an emerging alternative strategy that eliminates the requirement for pre-functionalized halide precursors [16] [17]. This methodology employs bis(pinacolato)diboron as the boron source and operates through a carbon-hydrogen activation mechanism [18] [19]. However, application to pyridine substrates requires careful consideration of regioselectivity and catalyst inhibition by the nitrogen lone pair [16] [20].

Solvent Effects and Reaction Kinetics in Boronic Acid Synthesis

Solvent selection profoundly influences both reaction kinetics and product distribution in boronic acid synthesis [21] [22]. For (5-Isopropoxypyridin-3-yl)boronic acid preparation, ethereal solvents such as tetrahydrofuran and 1,4-dioxane provide optimal balance between substrate solubility and reaction efficiency [3] [4]. These coordinating solvents stabilize organometallic intermediates while preventing unwanted aggregation reactions [1] [23].

The polarity and coordinating ability of the solvent system directly impact reaction rates through stabilization of charged intermediates [21] [24]. Tetrahydrofuran demonstrates superior performance compared to diethyl ether due to its higher boiling point and enhanced coordinating ability [4] [23]. The presence of water, even in trace amounts, significantly retards reaction progress through competitive coordination and premature hydrolysis of reactive intermediates [22] [25].

| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Rate |

|---|---|---|---|

| Tetrahydrofuran | 7.58 | 66 | 1.00 |

| 1,4-Dioxane | 2.25 | 101 | 0.85 |

| Diethyl ether | 4.33 | 35 | 0.65 |

| 2-Methyltetrahydrofuran | 6.97 | 80 | 0.90 |

Temperature dependence studies reveal that boronic acid formation follows second-order kinetics with respect to both the organometallic reagent and the boron electrophile [24] [25]. The activation energy for the transmetalation step ranges from forty to sixty kilojoules per mole, depending on the specific substrate and reaction conditions [22] [26]. Lower temperatures favor improved selectivity but significantly extend reaction times, requiring optimization between yield and practical considerations [4] [9].

Reaction kinetics monitoring through nuclear magnetic resonance spectroscopy demonstrates that the initial organometallic formation represents the rate-determining step in traditional borylation reactions [24] [27]. This observation supports the use of more reactive organolithium reagents over organomagnesium alternatives when rapid conversion is desired [1] [3]. However, the increased reactivity of organolithium species also elevates the risk of side reactions, particularly at elevated temperatures [7] [4].

The influence of substrate electronics on reaction kinetics reveals that electron-withdrawing substituents on the pyridine ring accelerate the initial halogen-metal exchange but retard subsequent boron incorporation [16] [20]. This electronic effect necessitates careful balance of reaction conditions to achieve optimal conversion while minimizing competing pathways [21] [22].

Purification Techniques and Yield Optimization

Purification of (5-Isopropoxypyridin-3-yl)boronic acid presents unique challenges due to the compound's sensitivity to moisture and tendency toward protodeboronation [28] [29]. Conventional silica gel chromatography often results in product decomposition through hydrolysis and requires specialized treatment of the stationary phase [29] [30]. Impregnation of silica gel with boric acid has emerged as an effective method to suppress boronic acid hydrolysis during chromatographic purification [29] [31].

Recrystallization techniques represent the most reliable approach for obtaining high-purity boronic acid products [28] [32]. The process typically employs water-organic solvent mixtures, with careful temperature control to optimize crystal formation and minimize thermal decomposition [32] [33]. Anti-solvent recrystallization using acetone or ethanol as the anti-solvent provides superior purity levels compared to conventional cooling crystallization methods [33] [31].

| Purification Method | Recovery (%) | Purity (%) | Time Required (h) |

|---|---|---|---|

| Silica gel chromatography | 65-75 | 85-90 | 2-4 |

| Boric acid-treated silica | 80-85 | 90-95 | 3-5 |

| Recrystallization (water) | 85-95 | 95-99 | 8-12 |

| Anti-solvent crystallization | 90-98 | 98-99.5 | 6-10 |

Salt formation represents an alternative purification strategy that exploits the acidic nature of boronic acids [28] [34]. Treatment with appropriate bases such as sodium hydroxide or potassium carbonate generates water-soluble boronate salts that can be separated from organic impurities [28] [32]. Subsequent acidification with hydrochloric acid regenerates the free boronic acid in high purity [32] [34].

Yield optimization strategies focus on minimizing product loss during workup and purification procedures [35] [36]. The use of minimal water volumes during hydrolytic workup reduces product solubility losses while maintaining effective removal of inorganic salts [23] [33]. Temperature control during all handling procedures prevents thermal decomposition and protodeboronation reactions [9] [33].

Atmospheric protection through inert gas blanketing significantly improves product stability during isolation and storage procedures [34] [30]. The combination of reduced temperature storage and exclusion of moisture extends product shelf life and maintains analytical purity over extended periods [32] [33]. Quality control through high-performance liquid chromatography with electrospray ionization mass spectrometry enables rapid assessment of product purity and identification of degradation products [30] [27].

The acid-base properties of (5-Isopropoxypyridin-3-yl)boronic acid are fundamental to understanding its chemical behavior and reactivity profiles. As a member of the pyridylboronic acid family, this compound exhibits characteristic Lewis acid properties due to the electron-deficient boron center, while also displaying weak Brønsted acid behavior through the boronic acid functional group [2].

Theoretical pKa Estimation

Based on computational predictions and comparisons with structurally similar compounds, the pKa of (5-Isopropoxypyridin-3-yl)boronic acid is estimated to be approximately 7.08-9.2 . This value places it within the typical range for arylboronic acids, which generally exhibit pKa values between 7-10 [3]. The presence of the isopropoxy substituent at the 5-position introduces electron-donating effects that slightly increase the pKa compared to unsubstituted pyridylboronic acids.

Substituent Effects on Acidity

The isopropoxy group at the 5-position of the pyridine ring influences the acidity through both inductive and resonance effects. Alkoxy substituents are known to be electron-donating, which decreases the acidity of the boronic acid group [3]. This effect is consistent with the Hammett equation relationships observed for substituted phenylboronic acids, where electron-donating groups increase pKa values [3].

pH-Dependent Equilibria

The compound exists in pH-dependent equilibrium between the neutral trigonal form and the tetrahedral boronate anion. At physiological pH (7.4), the compound exists predominantly in the neutral form, with increasing ionization occurring at higher pH values [4] [5]. This equilibrium is crucial for understanding the compound's biological activity and binding properties.

| pH Range | Predominant Form | Boron Geometry | Reactivity |

|---|---|---|---|

| < 6.0 | Neutral acid | Trigonal planar | Low reactivity |

| 6.0-9.0 | Mixed forms | Equilibrium | Moderate reactivity |

| > 9.0 | Boronate anion | Tetrahedral | High reactivity |

Thermodynamic Stability Under Oxidative Conditions

The oxidative stability of (5-Isopropoxypyridin-3-yl)boronic acid represents a critical consideration for its practical applications. Like other boronic acids, this compound is susceptible to oxidative degradation through reactive oxygen species (ROS) attack, leading to irreversible conversion to the corresponding alcohol and boric acid [4] [5].

Oxidation Mechanism

The oxidation process follows a well-established mechanism involving nucleophilic attack by hydrogen peroxide or other ROS on the electron-deficient boron center. The rate-limiting step involves a 1,2-migration of the aryl group from boron to oxygen, concurrent with oxygen-oxygen bond cleavage [4]. For phenylboronic acids, the second-order rate constant for hydrogen peroxide oxidation at physiological pH is approximately 2.4 M⁻¹s⁻¹ [4].

Stability Comparison

Based on structural similarities to other pyridylboronic acids, (5-Isopropoxypyridin-3-yl)boronic acid is expected to exhibit moderate oxidative stability. The electron-donating nature of the isopropoxy group may provide some protection against oxidation by increasing electron density on the boron center [4]. However, the compound remains significantly more susceptible to oxidation than specially designed stabilized derivatives such as boralactones, which show 10⁴-fold increased stability [4].

| Oxidative Conditions | Expected Stability | Half-life (estimated) |

|---|---|---|

| Ambient air, room temperature | Moderate | Several weeks |

| Aqueous H₂O₂ (1 mM), pH 7.4 | Poor | Hours to days |

| Physiological ROS levels | Moderate | Days to weeks |

Protective Strategies

To enhance oxidative stability, the compound should be stored under inert atmosphere conditions at low temperatures (2-8°C). The presence of antioxidants or metal chelators may provide additional protection, though care must be taken to avoid interfering with the intended applications [4].

Protodeboronation Kinetics and pH-Dependent Degradation Pathways

Protodeboronation represents the primary degradation pathway for (5-Isopropoxypyridin-3-yl)boronic acid under aqueous conditions. This process involves the replacement of the boronic acid group with a hydrogen atom, yielding 5-isopropoxypyridine and boric acid [6] [7].

Mechanistic Pathways

The protodeboronation mechanism varies significantly with pH conditions. Under basic conditions (pH > 12), the process follows a unimolecular heterolysis pathway involving the tetrahedral boronate anion. The rate-limiting step involves the departure of the aryl group as a transient anion, followed by rapid protonation [6]. At moderate pH values, a concerted mechanism involving simultaneous protonation and carbon-boron bond cleavage becomes dominant.

pH-Dependent Kinetics

The rate of protodeboronation shows a complex pH dependence, with multiple mechanistic regimes operating under different conditions. For pyridylboronic acids, the degradation rate typically increases with pH, reaching maximum rates under strongly basic conditions [6] [7]. The presence of the nitrogen atom in the pyridine ring introduces additional complexity through potential protonation states that affect the electronic properties of the system.

Substituent Effects on Degradation

The isopropoxy substituent influences protodeboronation kinetics through electronic effects. As an electron-donating group, it increases the electron density on the pyridine ring, potentially stabilizing the boronic acid against degradation [6]. However, steric effects may also play a role, particularly if the isopropoxy group interacts with the boronic acid moiety through intramolecular interactions.

| pH Condition | Degradation Rate | Primary Mechanism | Product Distribution |

|---|---|---|---|

| pH < 4 | Slow | Acid-catalyzed | 5-isopropoxypyridine + B(OH)₃ |

| pH 4-10 | Moderate | Hydrolytic | 5-isopropoxypyridine + B(OH)₃ |

| pH > 10 | Fast | Base-catalyzed | 5-isopropoxypyridine + B(OH)₃ |

Kinetic Parameters

Based on studies of related pyridylboronic acids, the half-life for protodeboronation of (5-Isopropoxypyridin-3-yl)boronic acid at pH 7.4 and 25°C is estimated to be on the order of days to weeks [6] [7]. Under more aggressive conditions (pH 12, 70°C), the half-life decreases to hours or less, consistent with the behavior observed for other pyridylboronic acids.

Solubility Profiles in Polar/Non-Polar Solvent Systems

The solubility behavior of (5-Isopropoxypyridin-3-yl)boronic acid reflects the compound's amphiphilic nature, combining the polar boronic acid functionality with the moderately polar pyridine ring and the nonpolar isopropoxy substituent [8] [9].

Aqueous Solubility

The compound exhibits limited water solubility, consistent with the general behavior of substituted pyridylboronic acids [10] [11]. The presence of the isopropoxy group reduces aqueous solubility compared to unsubstituted pyridylboronic acids by introducing hydrophobic character. At 25°C, the estimated water solubility is in the range of 1-10 mg/mL, though this value may vary significantly with pH due to the ionization behavior of the boronic acid group.

Organic Solvent Solubility

The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where hydrogen bonding interactions are minimized while maintaining good solvation of the polar functional groups [8] [9]. In these solvents, solubility values are expected to exceed 50 mg/mL.

Solvent Selection Guidelines

For synthetic applications, the choice of solvent system should consider both solubility requirements and stability considerations. Polar aprotic solvents generally provide the best balance of solubility and stability, while protic solvents may accelerate degradation processes through hydrogen bonding interactions [8].

| Solvent Category | Representative Solvents | Solubility Range | Stability Considerations |

|---|---|---|---|

| Polar aprotic | DMSO, DMF, acetonitrile | High (>50 mg/mL) | Good stability |

| Polar protic | Water, methanol, ethanol | Low to moderate (1-20 mg/mL) | Moderate stability |

| Nonpolar | Hexane, toluene, chloroform | Very low (<1 mg/mL) | Variable stability |

Temperature Effects

Solubility generally increases with temperature across all solvent systems, following typical thermodynamic relationships. However, elevated temperatures may accelerate degradation processes, particularly in protic solvents where hydrogen bonding facilitates protodeboronation pathways [8] [9].